Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a dimethoxyphenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the methoxy groups on the phenyl ring.
Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains only one methoxy group on the phenyl ring.
Diethyl 4-amino-1-(3,4-dihydroxyphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
diethyl 4-amino-1-(3,4-dimethoxyphenyl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-5-25-16(21)14-13(18)15(17(22)26-6-2)20(19-14)10-7-8-11(23-3)12(9-10)24-4/h7-9H,5-6,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHADKSHACHMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.